molecular formula C24H27N3O B11308583 N-[4-(diethylamino)benzyl]-4-methyl-N-(pyridin-2-yl)benzamide

N-[4-(diethylamino)benzyl]-4-methyl-N-(pyridin-2-yl)benzamide

Cat. No.: B11308583
M. Wt: 373.5 g/mol
InChI Key: BZOSSGKINYWIJA-UHFFFAOYSA-N
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Description

N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(diethylamino)benzaldehyde with 4-methylbenzoic acid in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like sodium hydroxide or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in an aqueous solution or halogens in an organic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE
  • N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE

Uniqueness

N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H27N3O

Molecular Weight

373.5 g/mol

IUPAC Name

N-[[4-(diethylamino)phenyl]methyl]-4-methyl-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C24H27N3O/c1-4-26(5-2)22-15-11-20(12-16-22)18-27(23-8-6-7-17-25-23)24(28)21-13-9-19(3)10-14-21/h6-17H,4-5,18H2,1-3H3

InChI Key

BZOSSGKINYWIJA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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